Rehmapicroside
Overview
Description
Rehmapicroside is a natural compound isolated from the roots of the plant Rehmannia glutinosa. It belongs to the class of iridoid glycosides and has been studied for its various biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Rehmapicroside is used in studies related to cellular signaling pathways and gene expression.
Medicine: It has shown promise in treating conditions such as cerebral ischemia-reperfusion injury, psoriasis, eczema, and dermatitis.
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Rehmapicroside interacts with various biomolecules in the body. It has been found to react directly with peroxynitrite (ONOO−), a compound involved in mitophagy activation . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been found to decrease the levels of O2− and ONOO−, up-regulate Bcl-2, and down-regulate Bax, Caspase-3, and cleaved Caspase-3 in cells exposed to oxygen glucose deprivation with reoxygenation . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress 3-nitrotyrosine formation, Drp1 nitration, and the expression of NADPH oxidases and iNOS in the brain . Furthermore, it prevents the translocations of PINK1, Parkin, and Drp1 into the mitochondria for mitophagy activation .
Temporal Effects in Laboratory Settings
Its ability to ameliorate infarct sizes and improve neurological deficit scores in rats with transient cerebral ischemia suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its neuroprotective effects suggest that it may have a dose-dependent impact on neurological function .
Metabolic Pathways
Its interaction with peroxynitrite suggests that it may play a role in pathways involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rehmapicroside is typically extracted from the dried roots of Rehmannia glutinosa. The roots are cut into small pieces and refluxed with ethanol. The extraction process is repeated multiple times to ensure maximum yield. The combined extracts are then concentrated and treated under reduced pressure to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The dried roots are processed in large extraction tanks with ethanol, and the extracts are concentrated using industrial evaporators. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Rehmapicroside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine or hydrazine under mild conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Comparison with Similar Compounds
Rehmapicroside is unique among iridoid glycosides due to its specific structure and biological activities. Similar compounds include:
Rehmaionosides A, B, and C: These are also isolated from Rehmannia glutinosa and share similar neuroprotective and anti-inflammatory properties.
Aucubin: An iridoid glycoside with anti-inflammatory and hepatoprotective properties.
This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYUWPGZACWPPQ-QLDIZCGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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